molecular formula C6H9F3N2O5S B2972650 4-Amino-1,2-thiazinan-3-one 1,1-dioxide 2,2,2-trifluoroacetate CAS No. 2171703-41-4

4-Amino-1,2-thiazinan-3-one 1,1-dioxide 2,2,2-trifluoroacetate

Cat. No.: B2972650
CAS No.: 2171703-41-4
M. Wt: 278.2
InChI Key: QNXKZUYPDVKMQG-UHFFFAOYSA-N
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Description

4-Amino-1,2-thiazinan-3-one 1,1-dioxide 2,2,2-trifluoroacetate is a heterocyclic compound with a unique structure that includes a sulfur atom within a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1,2-thiazinan-3-one 1,1-dioxide 2,2,2-trifluoroacetate typically involves the reaction of N,N’-disubstituted thioureas with acryloyl chloride. This reaction is promoted by an electrogenerated base, such as acetonitrile, which facilitates the formation of the desired heterocyclic structure . The reaction conditions usually include maintaining a controlled temperature and using a solvent like dimethyl sulfoxide or dimethylformamide to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale electrochemical synthesis. This method is advantageous due to its efficiency and the ability to control reaction parameters precisely. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1,2-thiazinan-3-one 1,1-dioxide 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Amino-1,2-thiazinan-3-one 1,1-dioxide 2,2,2-trifluoroacetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: It is being investigated for its potential therapeutic effects, including its use as an anti-inflammatory and anticancer agent.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-Amino-1,2-thiazinan-3-one 1,1-dioxide 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. For example, it has been shown to bind to G-protein coupled cannabinoid receptors and human 11 beta-hydroxysteroid dehydrogenase type 1 . These interactions can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Imino-1,3-thiazinan-4-one: Similar in structure but lacks the trifluoroacetate group.

    2-Amino-1,3,4-thiadiazole: Contains a different ring structure and functional groups.

    1,3-Oxazine-2,4-diones: Similar heterocyclic compounds with oxygen instead of sulfur.

Uniqueness

4-Amino-1,2-thiazinan-3-one 1,1-dioxide 2,2,2-trifluoroacetate is unique due to its trifluoroacetate group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents.

Properties

IUPAC Name

4-amino-1,1-dioxothiazinan-3-one;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O3S.C2HF3O2/c5-3-1-2-10(8,9)6-4(3)7;3-2(4,5)1(6)7/h3H,1-2,5H2,(H,6,7);(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNXKZUYPDVKMQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)NC(=O)C1N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2171703-41-4
Record name 4-amino-1,2-thiazinane-1,1,3-trione trifluoroacetate
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